molecular formula C16H16F2N2O3S B10948584 2-{[(2,4-Difluorophenoxy)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

2-{[(2,4-Difluorophenoxy)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B10948584
M. Wt: 354.4 g/mol
InChI Key: NJTSANVXROAERD-UHFFFAOYSA-N
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Description

2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with several functional groups, including difluorophenoxy, acetylamino, ethyl, and methyl groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Difluorophenoxy Acetyl Intermediate: This step involves the reaction of 2,4-difluorophenol with acetic anhydride in the presence of a base such as pyridine to form 2,4-difluorophenoxyacetyl chloride.

    Amidation Reaction: The difluorophenoxyacetyl chloride is then reacted with an amine, such as ethylamine, to form the corresponding amide.

    Thiophene Ring Formation: The amide is then subjected to cyclization reactions to form the thiophene ring. This step may involve the use of sulfur-containing reagents and catalysts.

    Final Functionalization: The thiophene ring is further functionalized with methyl and ethyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Substituted phenoxy derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-5-ETHYL-THIOPHENECARBOXAMIDE
  • 2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-2-THIOPHENECARBOXAMIDE

Uniqueness

2-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the difluorophenoxy group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H16F2N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[2-(2,4-difluorophenoxy)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C16H16F2N2O3S/c1-3-10-8(2)24-16(14(10)15(19)22)20-13(21)7-23-12-5-4-9(17)6-11(12)18/h4-6H,3,7H2,1-2H3,(H2,19,22)(H,20,21)

InChI Key

NJTSANVXROAERD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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